1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone
Description
Properties
CAS No. |
66186-79-6 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1-dibenzofuran-2-yl-2,2-diethoxyethanone |
InChI |
InChI=1S/C18H18O4/c1-3-20-18(21-4-2)17(19)12-9-10-16-14(11-12)13-7-5-6-8-15(13)22-16/h5-11,18H,3-4H2,1-2H3 |
InChI Key |
IUFSUKYJPLNYIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 2,2-diethoxyacetimidate
Methyl 2,2-diethoxyacetimidate is a common intermediate used in the preparation of diethoxy-substituted ethanone derivatives. It can be synthesized and utilized under controlled conditions:
| Parameter | Details |
|---|---|
| Starting materials | Methyl 2,2-diethoxyacetimidate, amines (e.g., N-methylpyridine-2,3-diamine) |
| Solvent | 1,2-Dimethoxyethane, methanol |
| Catalysts/Additives | Glacial acetic acid, p-toluenesulfonic acid monohydrate |
| Reaction conditions | Stirring at room temperature (3 h), reflux (5-7 h), acid treatment (varies) |
| Yield | Typically 39.5% to 100% depending on amine and conditions |
| Purification | Silica gel chromatography, extraction with ethyl acetate and chloroform |
Example: Reaction of methyl 2,2-diethoxyacetimidate with N-methylpyridine-2,3-diamine in 1,2-dimethoxyethane with acetic acid and p-toluenesulfonic acid under reflux yields 2-(diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine in 39.5% yield after chromatographic purification.
Preparation of 2-Bromo-1,1-diethoxyethane
This compound serves as a haloacetal intermediate for further substitution reactions:
| Parameter | Details |
|---|---|
| Starting materials | Bromoacetaldehyde diethyl acetal, sodium hydride, 5H-Furo[3,2-c]pyridin-4-one |
| Solvent | Dimethylformamide (DMF), tetrahydrofuran (THF) |
| Reaction conditions | Cooling to 0 °C, stirring, heating at 80-125 °C for several hours |
| Yield | Approximately 80% |
| Workup | Extraction with ethyl acetate, drying over sodium sulfate, acid treatment with HCl |
Example: Sodium hydride suspension in DMF cooled to 0 °C is treated with 5H-Furo[3,2-c]pyridin-4-one, followed by addition of bromoacetaldehyde diethyl acetal. The mixture is stirred at 80 °C for 5 hours, then worked up to yield the haloacetal intermediate.
Coupling with Dibenzo[b,d]furan Derivatives
The key step in preparing 1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone involves coupling the diethoxyacetyl intermediate with the dibenzofuran moiety. This is typically achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Approach
- The dibenzofuran nucleus, often functionalized at the 2-position with a suitable leaving group or activated site, reacts with the diethoxyacetyl intermediate.
- Base-mediated conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents (DMF, DMSO) facilitate the substitution.
- Reaction temperatures range from ambient to reflux conditions depending on reactivity.
Palladium-Catalyzed Cross-Coupling
- Although specific literature on palladium-catalyzed synthesis of this exact compound is limited, palladium catalysis is widely used for heterocyclic coupling.
- Typical conditions involve Pd(0) or Pd(II) catalysts, phosphine ligands, and bases under inert atmosphere.
- This method allows for high regioselectivity and functional group tolerance.
Representative Experimental Procedure
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Methyl 2,2-diethoxyacetimidate + amine in 1,2-dimethoxyethane, acetic acid, reflux with p-TsOH | 39.5 | Formation of diethoxyacetyl imidate intermediate |
| 2 | Sodium hydride in DMF, addition of dibenzofuran derivative, stirring at 0 °C to 80 °C | 80 | Nucleophilic substitution to attach diethoxyacetyl group |
| 3 | Acid treatment (e.g., HCl in acetone), stirring at 60 °C | - | Hydrolysis or deprotection step |
| 4 | Purification by extraction and silica gel chromatography | - | Isolation of pure this compound |
Analytical and Purification Techniques
- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure and purity.
- Chromatography: Silica gel column chromatography using mixtures of chloroform, ethyl acetate, and hexane.
- Extraction: Organic solvents such as ethyl acetate and chloroform are used for workup.
- Drying agents: Magnesium sulfate or sodium sulfate to remove moisture.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|
| Diethoxyacetyl intermediate | Methyl 2,2-diethoxyacetimidate + amine, acid catalysis, reflux | 39.5-100 | Intermediate for coupling |
| Haloacetal intermediate | Bromoacetaldehyde diethyl acetal + NaH, DMF, 0-80 °C | ~80 | Precursor for nucleophilic substitution |
| Coupling with dibenzofuran | Sodium hydride or K2CO3, DMF/DMSO, 0-125 °C | 70-90 | Nucleophilic substitution or Pd-catalysis |
| Acid treatment and purification | HCl in acetone, silica gel chromatography | - | Final product isolation |
Research Findings and Considerations
- The choice of solvent and temperature critically affects the yield and purity of intermediates and final product.
- Acid catalysis (e.g., p-toluenesulfonic acid) is essential for promoting imidate formation and subsequent transformations.
- The use of haloacetals like 2-bromo-1,1-diethoxyethane enables efficient introduction of the diethoxyacetyl group.
- Purification by silica gel chromatography is necessary to remove side products and unreacted starting materials.
- The reaction conditions must be carefully controlled to avoid hydrolysis of the acetal groups.
Chemical Reactions Analysis
1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur with reagents like chlorine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Medicine: Some derivatives exhibit anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone involves its interaction with specific molecular targets. For instance, its derivatives can inhibit protein tyrosine phosphatase 1B by binding to the enzyme’s active site, thereby modulating its activity . This interaction can affect various cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Methoxy-Substituted Dibenzofuran Derivatives
Compounds such as 1-(3,7,9-trimethoxydibenzo[b,d]furan-2-yl)ethanone (33) and 1-(7,9-dimethoxydibenzo[b,d]furan-2-yl)ethanone (35) () feature methoxy groups on the dibenzofuran ring. Compared to the ethoxy groups in the target compound, methoxy substituents reduce steric bulk and may enhance solubility in polar solvents.
Triazole-Containing Derivatives
1-(1-Benzyl-1H-1,2,3-triazole-4-yl)-2,2-diethoxyethanone (9) () shares the 2,2-diethoxyethanone moiety but replaces the dibenzofuran with a triazole ring. The triazole group introduces nitrogen heteroatoms, enabling hydrogen bonding and coordination with metal catalysts. This structural difference likely alters biological activity and catalytic utility compared to the aromatic dibenzofuran system in the target compound .
Functional Group Comparisons
Ethoxy vs. Methoxy Groups
The substitution of ethoxy (─OCH₂CH₃) for methoxy (─OCH₃) groups, as seen in 1-(2-(difluoromethoxy)phenyl)ethanone (), influences electronic and steric properties. Ethoxy groups provide stronger electron-donating effects and greater lipophilicity, which may improve membrane permeability in biological applications. Methoxy derivatives, however, are more compact and may exhibit higher thermal stability .
Sulfonate and Halogen Substituents
Compounds like dibenzo[b,d]furan-2-yl 2,5-dimethoxybenzenesulfonate () incorporate sulfonate groups, enhancing water solubility and acidity. In contrast, halogenated derivatives (e.g., 8-fluoro-1,3-dimethoxydibenzo[b,d]furan (36) ) exhibit increased electrophilicity, making them more reactive in nucleophilic aromatic substitutions compared to the target compound’s ethoxy-ketone system .
Role in Multicomponent Reactions
The target compound’s dibenzofuran core stabilizes transition states in nicotinonitrile synthesis, achieving 55–85% yields under optimized conditions (30–40 min, 100°C) . In contrast, 1-(dibenzo[b,d]furan-2-yl)ethenone (a related enone) shows lower efficiency in similar reactions due to reduced electron-withdrawing capacity compared to the diethoxyethanone group .
Catalyst Compatibility
The target compound reacts efficiently with MIL-88B(Fe₂/Ni)/imidazole/SO₃H, a bimetallic MOF catalyst, leveraging its sulfonic acid tags for carbonyl activation . Comparatively, 1-(2-(furan-2-yl)-1-hydroxyimidazol-5-yl)ethanone () requires milder conditions but lower yields (46%) due to competing tautomerization pathways .
Data Tables
Table 2: Electronic Effects of Substituents
| Substituent | Electron Effect | Lipophilicity (LogP) | Key Applications |
|---|---|---|---|
| ─OCH₃ (Methoxy) | Moderate donating | 1.2–1.5 | Drug design, catalysis |
| ─OCH₂CH₃ (Ethoxy) | Strong donating | 1.8–2.2 | Organic synthesis |
| ─SO₃H (Sulfonate) | Electron-withdrawing | -0.5–0.3 | Water-soluble catalysts |
Biological Activity
The compound 1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone is a dibenzofuran derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a dibenzofuran core, which is known for its diverse biological activities. The presence of ethoxy groups enhances its solubility and may influence its interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula : C17H18O3
- Molecular Weight : 286.33 g/mol
Anticancer Properties
Recent studies have highlighted the potential of dibenzofuran derivatives as anticancer agents. For instance, compounds structurally related to this compound have been evaluated for their inhibitory effects on various kinases involved in cancer progression.
The mechanism by which dibenzofuran derivatives exert their anticancer effects often involves the inhibition of specific protein kinases such as Pim-1 and Pim-2. These kinases are implicated in cell proliferation and survival in various malignancies.
Inhibitory Activity Against Kinases
A study screened several dibenzofuran derivatives against a panel of kinases, revealing that certain modifications can significantly enhance their inhibitory potency. For example, compounds with hydroxyl substitutions showed improved binding affinity to the ATP-binding sites of target kinases, leading to enhanced anticancer activity .
Table 1: Inhibitory Potency of Dibenzofuran Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Notes |
|---|---|---|---|
| 44 | Pim-1 | 0.5 | Potent inhibitor |
| 45 | CLK1 | 0.8 | Moderate potency |
| 46 | DYRK1A | 0.69 | Less selective |
Study on Antitumor Activity
In a preclinical study, a related dibenzofuran compound demonstrated significant antitumor activity in xenograft models of human leukemia. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size and improved survival rates among treated subjects compared to controls .
Safety and Toxicity Assessments
The safety profile of dibenzofuran derivatives has been evaluated using Galleria mellonella larvae as a model organism. These studies indicated low toxicity levels for several derivatives at therapeutic doses, suggesting a favorable safety margin for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
